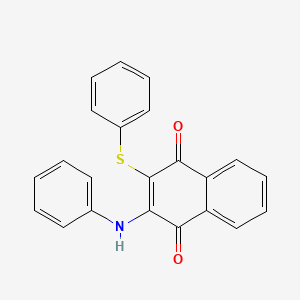

2-Anilino-3-(phenylsulfanyl)naphthoquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilino-3-phenylsulfanylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2S/c24-20-17-13-7-8-14-18(17)21(25)22(26-16-11-5-2-6-12-16)19(20)23-15-9-3-1-4-10-15/h1-14,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMVSSDTUHRYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Anilino 3 Phenylsulfanyl Naphthoquinone

Strategies for Constructing the 2-Anilino-3-(phenylsulfanyl)naphthoquinone Core

Nucleophilic Substitution Reactions with Halogenated Naphthoquinones

One of the most direct and widely employed strategies for synthesizing 2,3-disubstituted-1,4-naphthoquinones involves the use of dihalogenated naphthoquinones as starting materials. semanticscholar.orgresearchgate.net This approach leverages the high reactivity of the carbon-halogen bonds towards nucleophilic attack.

2,3-Dihalo-1,4-naphthoquinones, particularly 2,3-dichloro-1,4-naphthoquinone, serve as versatile and highly reactive precursors for the synthesis of a wide array of derivatives. semanticscholar.orgacs.orgnih.gov The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the C-2 and C-3 positions, making the attached halogens excellent leaving groups for nucleophilic aromatic substitution reactions. semanticscholar.org This high reactivity allows for the introduction of various nucleophiles, including amines and thiols, to construct complex naphthoquinone structures. semanticscholar.orgresearchgate.net

The synthesis of this compound from a dihalo-naphthoquinone precursor is typically achieved through a stepwise, sequential substitution process. researchgate.net This method provides control over the introduction of the different nucleophiles.

The first step involves the monosubstitution of one halogen atom. The reaction of 2,3-dichloro-1,4-naphthoquinone with aniline (B41778) yields the intermediate compound, 2-anilino-3-chloro-1,4-naphthoquinone (B86639). acs.orgnih.gov Due to the electronic enrichment of the quinone ring by the newly introduced anilino group, the second chlorine atom is less susceptible to substitution, often allowing for the isolation of this intermediate. sciforum.net

In the second step, the remaining chlorine atom on the 2-anilino-3-chloro-1,4-naphthoquinone intermediate is displaced by a sulfur nucleophile. The reaction with thiophenol, often in the presence of a base, leads to the formation of the final product, this compound. researchgate.net

Table 1: Representative Conditions for Sequential Nucleophilic Substitution

| Step | Reactants | Reagents/Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Amination | 2,3-Dichloro-1,4-naphthoquinone, Aniline | Absolute Ethanol (B145695) | Reflux | 2-Anilino-3-chloro-1,4-naphthoquinone |

| 2. Thiolation | 2-Anilino-3-chloro-1,4-naphthoquinone, Thiophenol | Base (e.g., Triethylamine), Ethanol/Chloroform | Reflux or Room Temp | this compound |

To improve reaction rates and yields, various catalyst systems can be employed. The choice of catalyst depends on the specific nucleophilic substitution step.

Triethylamine: In reactions that produce hydrogen halides as a byproduct, such as the substitution of a chlorine atom by an amine or a thiol, a base is commonly added. wikipedia.org Triethylamine (Et₃N) is frequently used as an organic base to neutralize the generated acid (e.g., HCl), forming triethylammonium (B8662869) chloride. wikipedia.orgnih.gov This prevents the protonation of the nucleophile and drives the reaction equilibrium towards the product. wikipedia.org It is particularly useful in the second step (thiolation) and can also be applied in the initial amination. semanticscholar.org

Lewis Acids: Lewis acids are effective catalysts, particularly for the initial amination step. wikipedia.org By coordinating to one of the carbonyl oxygens of the naphthoquinone ring, a Lewis acid increases the electrophilicity of the quinone system, making it more susceptible to nucleophilic attack by the aniline. This activation can lead to milder reaction conditions and improved yields. rsc.org Several Lewis acids have been shown to be effective in similar amination reactions of quinones. rsc.orgresearchgate.net

Table 2: Catalysts for Enhancing Nucleophilic Substitution on Naphthoquinones

| Catalyst Type | Example(s) | Role in Synthesis |

|---|---|---|

| Base | Triethylamine (Et₃N) | Acid scavenger; neutralizes HCl byproduct to drive the reaction forward. semanticscholar.orgwikipedia.orgresearchgate.net |

| Lewis Acid | Bismuth(III) chloride (BiCl₃), Cerium(III) chloride (CeCl₃) | Activates the quinone ring by coordinating to a carbonyl group, enhancing its electrophilicity for the amine attack. rsc.orgresearchgate.net |

Michael-Type Addition Reactions with Naphthoquinone Derivatives

An alternative synthetic strategy involves the Michael-type addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com The naphthoquinone core is an excellent Michael acceptor.

The Thia-Michael addition involves the 1,4-conjugate addition of a thiol (a soft nucleophile) to an activated alkene. mdpi.com This reaction is a powerful tool for forming carbon-sulfur bonds. nih.govresearchgate.netnih.gov

A plausible, though less common, pathway to this compound via this method would start with 2-anilino-1,4-naphthoquinone (B11863833) as the Michael acceptor. The C2-C3 double bond in this intermediate is part of an α,β-unsaturated system. Thiophenol, acting as the Michael donor, would attack the electrophilic C-3 position. This reaction typically proceeds through the formation of a hydroquinone (B1673460) intermediate, which is then oxidized in situ back to the quinone form to yield the final 2,3-disubstituted product. researchgate.net While this specific sequence for the target molecule is not extensively documented, the underlying principles of Thia-Michael additions to naphthoquinone systems are well-established. nih.govresearchgate.net

Table 3: Components of a Plausible Thia-Michael Reaction Pathway

| Component | Chemical Species | Role |

|---|---|---|

| Michael Acceptor | 2-Anilino-1,4-naphthoquinone | Substrate containing the α,β-unsaturated carbonyl system. |

| Michael Donor | Thiophenol | Nucleophile that adds to the C-3 position. researchgate.net |

| Intermediate | Hydroquinone adduct | Initial product of the 1,4-addition. researchgate.net |

| Oxidation | Air / Mild Oxidant | Re-aromatizes the hydroquinone to the final quinone product. |

Reactivity of Unsaturated Carbonyl Systems in Naphthoquinones

The 1,4-naphthoquinone (B94277) core contains an α,β-unsaturated carbonyl system, which is a key determinant of its reactivity. This conjugated system renders the molecule electrophilic at both the carbonyl carbon and the β-carbon of the double bond. wikipedia.org This dual reactivity allows for two primary modes of nucleophilic attack: a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.org

In the context of synthesizing substituted naphthoquinones, the reaction is often a nucleophilic vinylic substitution on the electron-deficient double bond, which is facilitated by the presence of good leaving groups like halogens at the C-2 and C-3 positions. researchgate.net Nucleophiles, such as amines and thiols, readily attack the quinone ring, leading to the displacement of the leaving groups. semanticscholar.orgnih.gov The high electrophilicity of the naphthoquinone ring system is crucial for these transformations, allowing it to form covalent bonds with various nucleophilic agents, including the thiol groups of proteins, which is a basis for some of its biological activities. nih.govnih.gov

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions represent efficient and atom-economical strategies for synthesizing complex molecules like 2,3-disubstituted naphthoquinones from simple precursors in a single operation. researchgate.netnih.gov While a specific one-pot synthesis for this compound is not extensively detailed in the literature, analogous syntheses of related structures suggest its feasibility. Such an approach could involve the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline and thiophenol in the same reaction vessel. The selectivity of the sequential additions would be a critical factor, often controlled by the differing nucleophilicity of the reagents and the reaction conditions. One-pot syntheses for various thiazole (B1198619) derivatives and other heterocyclic systems have been successfully developed, highlighting the potential of this methodology. ijcce.ac.irnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of anilino-naphthoquinone derivatives has been shown to benefit from microwave irradiation. researchgate.net This method leverages the efficient heating of polar solvents and reagents through dipolar polarization and ionic conduction mechanisms, resulting in a rapid increase in temperature and reaction rate. researchgate.net For the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone derivatives, microwave assistance has been successfully employed. researchgate.net By extension, the subsequent substitution with thiophenol to yield the target compound could also be expedited using this technology. The advantages include operational simplicity and minimal environmental impact, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Anilino-Naphthoquinone Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

| Microwave (MW) | Minutes | High (70-95%) | Catalyst-free or with catalyst | researchgate.net |

| Conventional Reflux | Hours to Days | Moderate to High (60-90%) | Requires catalyst (e.g., CeCl₃) | researchgate.netresearchgate.net |

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation is another alternative energy source that enhances reaction rates and efficiency in chemical synthesis. researchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperature and pressure, accelerating mass transfer and chemical reactivity. mdpi.com Ultrasound has been successfully applied to the synthesis of 2-(phenylamino)-1,4-naphthoquinones, resulting in good yields and shorter reaction times compared to conventional methods. researchgate.netnih.gov This clean, fast, and simple method can be applied to reactions involving anilines with both electron-donating and electron-withdrawing substituents. nih.gov The synthesis of anilino-naphthoquinones under ultrasound is often faster and can lead to more regioselective and crystalline products that may not require extensive purification. researchgate.netresearchgate.net

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Anilino-Naphthoquinone Derivatives

| Method | Reaction Time | Yield | Advantages | Reference |

| Ultrasound (US) | Minutes to Hours | Good to High | Faster, regioselective, cleaner products | researchgate.netresearchgate.net |

| Conventional Reflux | Several Days | Variable | Simple setup | researchgate.netresearchgate.net |

Mechanistic Insights into the Formation of this compound

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the outcome of the reaction. The formation of this compound is governed by the principles of nucleophilic aromatic substitution.

Proposed Reaction Mechanisms for Sequential Nucleophilic Additions

The formation of the target compound from 2,3-dichloro-1,4-naphthoquinone likely proceeds through a sequential addition-elimination mechanism. researchgate.net

First Substitution (Aniline): The reaction is initiated by the nucleophilic attack of aniline on one of the electrophilic carbons (C-2 or C-3) of the naphthoquinone ring. Aniline is typically the first nucleophile added due to the desired structure. This attack forms a tetrahedral intermediate.

Elimination: The intermediate then eliminates a chloride ion to restore the aromaticity of the quinone system, yielding 2-anilino-3-chloro-1,4-naphthoquinone. The presence of a base, such as triethylamine, can facilitate the deprotonation of the aniline nitrogen and neutralize the HCl byproduct. researchgate.net

Second Substitution (Thiophenol): The resulting 2-anilino-3-chloro-1,4-naphthoquinone is still susceptible to nucleophilic attack. The second nucleophile, thiophenol (often in the form of its more nucleophilic thiolate anion), attacks the carbon atom bonded to the remaining chlorine.

Final Elimination: A second elimination of a chloride ion occurs, leading to the final product, this compound.

The sequential nature of this reaction is crucial for obtaining the unsymmetrically substituted product. The reaction of 2,3-dichloro-1,4-naphthoquinone with various nitrogen and sulfur nucleophiles to produce mono- and di-substituted products has been well-documented, supporting this proposed pathway. researchgate.netsemanticscholar.org

Role of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The rate and success of the nucleophilic substitution are significantly influenced by the electronic nature of the substituents on the nucleophile (aniline) and the electrophile (naphthoquinone).

On the Nucleophile (Aniline): The nucleophilicity of the aniline derivative is paramount.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the aniline ring increase the electron density on the nitrogen atom. This enhances the nucleophilicity of the amine, making it a stronger nucleophile that reacts more quickly with the electrophilic naphthoquinone ring. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-F, -Cl) decrease the electron density on the nitrogen atom. This reduces the aniline's nucleophilicity, slowing down the rate of the substitution reaction. nih.gov

On the Electrophile (Naphthoquinone): Substituents on the naphthoquinone ring also modulate its reactivity.

Electron-Withdrawing Groups (EWGs): EWGs on the quinone ring make the C-2 and C-3 positions more electron-deficient and thus more electrophilic. This increases the ring's susceptibility to nucleophilic attack, accelerating the reaction. The chlorine atoms in the 2,3-dichloro-1,4-naphthoquinone starting material serve this activating role, in addition to being leaving groups.

Electron-Donating Groups (EDGs): EDGs on the quinone ring would decrease its electrophilicity, making it less reactive towards nucleophiles. After the first substitution with aniline (an electron-donating group via resonance), the reactivity of the intermediate towards the second nucleophile (thiophenol) might be slightly reduced compared to the starting material.

This interplay of electronic effects is crucial for controlling the reaction pathway and achieving high yields of the desired product.

Stereoelectronic Effects in Reaction Outcomes

The synthesis of 2,3-disubstituted-1,4-naphthoquinones, including this compound and its analogs, is significantly governed by stereoelectronic effects. The electronic nature of substituents on the aniline and phenylsulfanyl rings, as well as on the naphthoquinone core itself, dictates the reactivity and outcome of nucleophilic substitution reactions.

The introduction of an anilino group at the C-2 position of the naphthoquinone ring influences the electrophilicity of the C-3 position. The nitrogen atom's lone pair can donate electron density into the quinone system, which can decrease the electrophilicity at C-3, making a subsequent substitution more challenging. However, the introduction of strongly electron-withdrawing groups on the anilino-phenyl ring can mitigate this effect. For instance, the presence of a nitro group on the phenylamino (B1219803) moiety can recover the electrophilicity at the C-3 position, facilitating a second substitution. mdpi.com This highlights the critical role of electronic effects in achieving disubstitution.

Furthermore, regioselectivity in reactions such as nitration on the aniline ring is controlled by the electronic and steric properties of the existing naphthoquinone scaffold. Nitration of 2-(phenylamino)-1,4-naphthoquinone derivatives typically leads to substitution at the ortho and para positions of the aniline ring, a classic example of electrophilic aromatic substitution directed by an activating amino group. mdpi.com The choice of halogen atoms (e.g., chlorine vs. bromine) on the naphthoquinone ring also impacts reactivity, with different halogens influencing the compound's lipophilicity and interaction with biological targets. researchgate.netacs.orgnih.gov

Derivative Synthesis and Structural Modifications

The this compound framework allows for extensive structural modifications at three primary locations: the anilino ring, the phenylsulfanyl ring, and the naphthoquinone nucleus itself.

Synthesis of Substituted Anilino Analogs

A common strategy for synthesizing substituted anilino analogs involves the reaction of 2,3-dihalo-1,4-naphthoquinones with a variety of substituted anilines. acs.orgnih.gov In a typical procedure, 2,3-dichloro-1,4-naphthoquinone is treated with a substituted aniline in a solvent like refluxing ethanol to yield the corresponding 2-(substituted anilino)-3-chloro-1,4-naphthoquinone. acs.orgnih.gov This intermediate can then be reacted with thiophenol to generate the final target compound.

This method has been used to introduce a wide range of substituents onto the aniline ring, including both electron-donating groups (e.g., -CH₃, -OH, -OCH₃) and electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂, halogens). acs.orgnih.gov The synthesis of trifluoromethyl-containing anilino analogs, for example, has been achieved through nucleophilic substitution reactions between 2,3-dichloro-1,4-naphthoquinone and arylamines bearing trifluoromethyl groups at the meta or para positions. dergipark.org.tr The yields for these reactions can vary significantly, generally ranging from 24% to 81%, depending on the specific aniline used. nih.gov

Table 1: Examples of Synthesized Substituted Anilino Naphthoquinone Analogs

| Aniline Substituent (R) | Naphthoquinone Precursor | Resulting Analog Class | Reported Yield Range | Reference |

|---|---|---|---|---|

| -CH₃ (at position 4) | 2,3-dichloro-1,4-naphthoquinone | 2-Chloro-3-((4-methylphenyl)amino)naphthalene-1,4-dione | 24-81% | acs.orgnih.gov |

| -NO₂ (at position 4) | 2,3-dichloro-1,4-naphthoquinone | 2-Chloro-3-((4-nitrophenyl)amino)naphthalene-1,4-dione | 24-81% | acs.orgnih.gov |

| -CF₃ (at position 4) | 2,3-dichloro-1,4-naphthoquinone | 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | 61% | acs.orgnih.gov |

| -Br (at position 4) | 2,3-dichloro-1,4-naphthoquinone | 2-Chloro-3-((4-bromophenyl)amino)naphthalene-1,4-dione | 24-81% | acs.orgnih.gov |

Synthesis of Substituted Phenylsulfanyl Analogs

The synthesis of analogs with modifications on the phenylsulfanyl group typically follows a nucleophilic substitution pathway. This involves reacting a 2-anilino-3-chloro-1,4-naphthoquinone intermediate with a substituted thiophenol. The thiol's sulfur atom acts as a nucleophile, displacing the chlorine atom at the C-3 position of the naphthoquinone ring.

This modular approach allows for the introduction of various substituents on the phenylsulfanyl moiety. While specific examples focusing on substituted phenylsulfanyl analogs are detailed within broader synthetic schemes, the general principle is well-established. For instance, novel N,S-substituted naphthoquinone analogues have been synthesized from the reactions of previously prepared aminonaphthoquinone derivatives with mercaptans, such as allyl mercaptan. euchembioj.comresearchgate.net This reaction creates a new carbon-sulfur bond at the C-3 position, demonstrating the feasibility of introducing diverse sulfanyl (B85325) groups. euchembioj.comresearchgate.net The synthesis of straight-chained sulfanyl arylamino-1,4-naphthoquinones has also been reported, further confirming the versatility of this synthetic route. dergipark.org.tr

Introduction of Additional Functional Groups on the Naphthoquinone Ring

Beyond substitutions at the C-2 and C-3 positions, the naphthoquinone ring itself can be functionalized. These modifications can alter the electronic properties and reactivity of the entire molecule.

One notable example is the chlorosulfonation of 2-anilino-1,4-naphthoquinone. researchgate.net Reacting the parent compound with chlorosulphonic acid leads to the synthesis of 2-anilino-1,4-napthoquinone-3-sulphonyl chloride. researchgate.net This highly reactive sulfonyl chloride derivative serves as a versatile building block for the synthesis of a wide array of sulfonyl derivatives, including sulfonamides and sulfonate esters. researchgate.net

Another approach is the nitration of the 2-phenylamino-1,4-naphthoquinone system. mdpi.com While this reaction primarily targets the aniline ring, it fundamentally alters the electronic character of the conjugated system. Methodologies using nitric and sulfuric acid have been developed to introduce nitro groups, which can subsequently be converted into other functional groups. mdpi.com The presence of a halogen, such as chlorine, on the naphthoquinone ring has been noted to be decisive for achieving nitration with good yields under certain conditions. mdpi.com

Comparative Synthetic Yields and Green Chemistry Considerations

The efficiency of synthesizing this compound and its derivatives varies based on the chosen methodology. Reported yields for the synthesis of substituted naphthoquinones often fall in the range of 52-89%. researchgate.net Specifically for anilino analogs, yields between 24% and 81% have been documented. nih.gov

In recent years, there has been a shift towards more environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of naphthoquinones to reduce waste and avoid hazardous materials. One approach involves using water as a solvent for nucleophilic substitution reactions. researchgate.net The use of alternative energy sources, such as microwave and ultrasound irradiation, has been explored to accelerate reactions and improve yields. researchgate.net Microwave-assisted synthesis, in particular, has been employed for the construction of naphthoquinone scaffolds, often in conjunction with bio-friendly reagents. rsc.org

Catalysis also plays a key role in greener synthetic routes. Lewis acids like cerium(III) chloride (CeCl₃) have been used to catalyze the addition of anilines to 1,4-naphthoquinone. mdpi.comresearchgate.net Solid acid catalysts, such as Nafion®, offer advantages like being recyclable and environmentally friendly, and have been used in syntheses under microwave irradiation. mdpi.com These modern approaches aim to make the synthesis of this important class of compounds more efficient and sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. A full suite of one- and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. In a typical solvent like DMSO-d₆, the N-H proton of the anilino group appears as a distinct singlet downfield, generally in the range of δ 9.3 ppm, due to its attachment to an electron-rich nitrogen and potential involvement in intramolecular hydrogen bonding with a nearby carbonyl oxygen. sci-hub.se

The protons of the naphthoquinone core are observed in the aromatic region. Specifically, the two protons adjacent to the carbonyl groups (H-5 and H-8) are the most deshielded and typically appear as doublets or doublet of doublets around δ 7.95-8.05 ppm. sci-hub.se The other two protons on the benzo ring (H-6 and H-7) resonate as multiplets, usually between δ 7.79 and 7.84 ppm. sci-hub.se

The protons of the anilino and phenylsulfanyl rings exhibit complex splitting patterns between δ 6.80 and 7.12 ppm, consistent with substituted benzene (B151609) rings. sci-hub.se For the parent 2-anilino-3-(phenylsulfanyl)naphthoquinone, these signals would integrate to five protons for each phenyl ring.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Analog. Data is for 2-(phenylthio)-3-(p-tolylamino)naphthalene-1,4-dione in DMSO-d₆. sci-hub.se

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 9.31 | s (singlet) |

| H-8 | 8.05 | d (doublet) |

| H-5 | 7.79 | d (doublet) |

| H-6 / H-7 | 7.79 - 7.84 | m (multiplet) |

| Phenylsulfanyl Protons | 7.04 - 7.11 | m (multiplet) |

| Anilino Protons | 6.80 - 6.95 | m (multiplet) |

| Methyl (on p-tolyl) | 2.25 | s (singlet) |

The ¹³C NMR spectrum is crucial for identifying non-protonated (quaternary) carbons and the characteristic carbonyl carbons. The two carbonyl carbons (C-1 and C-4) of the naphthoquinone ring are readily identified by their significant downfield shifts, typically appearing in the range of δ 179-181 ppm. sci-hub.senih.gov

The quaternary carbons directly attached to the nitrogen (C-2) and sulfur (C-3) substituents are also found in the downfield region, with resonances around δ 146.9 ppm and δ 114.2 ppm, respectively, for analogous structures. sci-hub.se Other quaternary carbons, including the bridgehead carbons of the naphthoquinone system and the C-1' carbons of the phenyl rings, appear between δ 128 ppm and 140 ppm. sci-hub.se

Table 2: Key ¹³C NMR Chemical Shifts for a this compound Analog. Data is for 2-((3-hydroxyphenyl)amino)-3-(phenylthio)naphthalene-1,4-dione in DMSO-d₆. sci-hub.se

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 / C-4 (Carbonyls) | 179.7, 180.3 |

| C-2 (C-N) | 146.9 |

| C-3 (C-S) | 114.2 |

| Quaternary Carbons (Aromatic) | 128.2, 130.6, 132.8, 139.6 |

| Protonated Aromatic Carbons | 110.3 - 135.3 |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It is used to trace the connectivity of protons within the same spin system. For instance, COSY spectra would show correlations between the adjacent protons on the naphthoquinone ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8) and within the anilino and phenylsulfanyl rings, confirming their individual structures.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the straightforward assignment of all protonated carbons.

When a fluorine atom is introduced into the molecule, for example, on the anilino ring, ¹⁹F NMR spectroscopy becomes a valuable analytical tool. A ¹⁹F NMR spectrum provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment.

Furthermore, the presence of fluorine introduces characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to heteronuclear J-coupling (JCF). For instance, in the ¹³C NMR spectrum of 2-chloro-3-((4-fluorophenyl)amino)naphthalene-1,4-dione, the carbon directly bonded to fluorine (C-4') appears as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240 Hz. nih.gov The adjacent carbons (C-3'/C-5') and the carbon para to the fluorine (C-2'/C-6') also show smaller two-bond (²JCF ≈ 23 Hz) and three-bond (³JCF ≈ 8 Hz) couplings, respectively. nih.gov This coupling information is definitive for confirming the position of the fluorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound and its analogs is dominated by strong absorptions corresponding to the carbonyl (C=O) and amine (N-H) groups.

N-H Stretching: A sharp to medium intensity band appears in the region of 3200–3400 cm⁻¹. For example, a value of 3280 cm⁻¹ is reported for a closely related analog, which is characteristic of a secondary amine N-H stretch. sci-hub.senih.gov

Carbonyl (C=O) Stretching: The 1,4-naphthoquinone (B94277) moiety contains two carbonyl groups. Due to their electronic environment and potential for intramolecular hydrogen bonding with the N-H group, they typically give rise to two distinct, strong absorption bands. These are generally observed in the range of 1660–1680 cm⁻¹ and often a second band around 1630-1660 cm⁻¹. sci-hub.senih.govacs.org For instance, bands at 1666 cm⁻¹ and a shoulder or separate band in the 1630s are common for this class of compounds. sci-hub.sescielo.br

Analysis of Aromatic Ring Vibrations and Substituent Effects

The vibrational properties of this compound, examined through Fourier-Transform Infrared (FT-IR) spectroscopy, offer significant insights into its molecular structure. The spectrum is characterized by distinct bands corresponding to the vibrations of its constituent functional groups and aromatic systems. The naphthoquinone core, the anilino ring, and the phenylsulfanyl moiety each contribute to a complex but interpretable spectral fingerprint.

The aromatic C-H stretching vibrations for heteroaromatic systems are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org For analogous compounds, the N-H stretching mode of the secondary amine is identified as a medium intensity broadband in the region of 3350-3150 cm⁻¹, with the broad nature of the peak suggesting the influence of intermolecular hydrogen bonding. scielo.br

Vibrations associated with the carbonyl groups of the 1,4-naphthoquinone core are particularly prominent. In structurally similar 2-substituted-1,4-naphthoquinones, two distinct C=O stretching bands are typically observed. scielo.bracs.org These are often found around 1675 cm⁻¹ and 1635 cm⁻¹. scielo.br The C=C stretching modes from the aromatic rings give rise to high-intensity bands, generally appearing in the 1600-1450 cm⁻¹ range. nih.gov Specifically, a strong band around 1593 cm⁻¹ is characteristic of the aromatic C=C stretching of the naphthoquinone and phenyl rings. scielo.br A coupled mode of C=C and C-N stretching is also observed near 1560 cm⁻¹. scielo.br

The presence of the anilino and phenylsulfanyl substituents significantly influences the vibrational frequencies of the naphthoquinone skeleton. These substituents introduce new vibrational modes and alter the electronic distribution within the molecule, thereby shifting the frequencies of the core vibrations. The analysis of these vibrations is crucial for confirming the substitution pattern and understanding the electronic interactions between the different parts of the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3150 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Asymmetric C=O Stretch | ~1675 | Strong |

| Symmetric C=O Stretch | ~1635 | Strong |

| Aromatic C=C Stretch | ~1593 | Strong |

| Coupled C=C and C-N Stretch | ~1560 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry provide complementary information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. nih.gov This technique is critical for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass.

The molecular formula for this compound is C₂₂H₁₅NO₂S. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and then compared to the experimentally determined value from HRMS. This comparison serves as a definitive confirmation of the compound's chemical formula. HRMS is becoming an industry standard for the analysis of novel compounds due to its high accuracy and the ability to perform retrospective data analysis. nih.gov

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₂₂H₁₅NO₂S | [M+H]⁺ | 358.0896 |

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing valuable information about the compound's structure and connectivity. researchgate.net By inducing fragmentation of the isolated parent ion and analyzing the resulting daughter ions, specific structural motifs can be identified.

For this compound, the fragmentation pattern in ESI-MS/MS would likely involve cleavages at the weakest bonds and the formation of stable fragments. nih.gov Plausible fragmentation pathways could include:

Loss of the phenylsulfanyl radical (•SPh): Cleavage of the C-S bond would result in a significant fragment ion, helping to confirm the presence of this substituent.

Loss of the phenyl group from the anilino moiety: Fragmentation could occur at the C-N bond connecting the phenyl group to the amine.

Sequential loss of CO: The naphthoquinone ring can undergo characteristic losses of one or two carbon monoxide molecules. nih.gov

Cleavage of the anilino ring: The aniline (B41778) substituent itself can undergo fragmentation.

The analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecular structure, confirming the arrangement of the anilino and phenylsulfanyl groups on the naphthoquinone framework. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric systems and the effects of substituents on these systems.

Electronic Absorption Properties and Chromophoric Effects

The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the naphthoquinone core, which acts as the primary chromophore. The spectrum of similar amino-naphthoquinone derivatives typically displays multiple absorption bands in both the ultraviolet and visible regions. scielo.br

A lower intensity band is often observed in the visible region, typically between 470 and 500 nm for related compounds. scielo.br This absorption is responsible for the compound's color and is attributed to an intramolecular charge transfer (ICT) transition. This transition involves the promotion of an electron from a high-energy occupied molecular orbital (HOMO), with significant contribution from the electron-donating anilino and phenylsulfanyl groups, to the low-energy unoccupied molecular orbital (LUMO), which is primarily localized on the electron-accepting naphthoquinone core. In the ultraviolet region, more intense bands are observed, which are assigned to π → π* transitions within the aromatic systems. scielo.brresearchgate.net

Influence of Substituents on Absorption Maxima and Intensities

The attachment of the anilino (-NHPh) and phenylsulfanyl (-SPh) groups to the naphthoquinone chromophore has a profound effect on the UV-Vis spectrum. Both groups act as auxochromes, modifying the absorption wavelength (λmax) and intensity of the parent chromophore.

These substituents are electron-donating through resonance and extend the π-conjugation of the system. This extension of the conjugated system lowers the energy gap between the HOMO and LUMO. Consequently, less energy is required to excite an electron, resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). nih.gov Both electron-donating and electron-withdrawing substituents can cause such a shift. nih.gov The solvent environment can also play a significant role in the position of the absorption bands. nih.gov The charge-transfer character of the low-energy band is a direct result of the electronic push-pull nature created by the donor (anilino, phenylsulfanyl) and acceptor (naphthoquinone) moieties within the molecule.

| Spectral Region | Approximate λmax (nm) | Electronic Transition Type |

|---|---|---|

| Visible | 470 - 500 | Intramolecular Charge Transfer (ICT) |

| Ultraviolet (UV) | 275 - 335 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

No published crystallographic data was found for this compound.

Crystal System and Space Group Analysis

Information regarding the crystal system and space group for this specific compound is not available in published literature.

Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles derived from X-ray crystallography of this compound are not documented in available scientific literature.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While intermolecular interactions are crucial for the supramolecular assembly of related compounds, a specific analysis of hydrogen bonding and π-π stacking for this compound is not possible without experimental crystal structure data.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Interactions

No specific Raman or SERS studies for this compound have been found in the reviewed literature.

Vibrational Analysis of Molecular Structure and Conformation

A detailed vibrational analysis based on experimental Raman spectra for this compound cannot be provided as the data is not publicly available.

Investigating Interactions with Biomolecules (e.g., DNA)

There are no specific published studies using Raman or SERS to investigate the interactions between this compound and DNA. Research on other naphthoquinones indicates that such interactions can be effectively studied using these techniques, often revealing changes in DNA conformation upon binding. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activities and Mechanistic Studies

The 1,4-naphthoquinone (B94277) core is a key feature in many compounds exhibiting significant antimicrobial properties. mdpi.com Derivatives containing nitrogen and sulfur, such as anilino and phenylsulfanyl groups, have attracted considerable attention for their potential as antibacterial, antifungal, and antiprotozoal agents. nih.govnih.gov

Anilino-naphthoquinone derivatives have demonstrated notable antibacterial properties. nih.gov The introduction of anilino and phenylsulfanyl moieties to the naphthoquinone scaffold can modulate the molecule's electronic properties and, consequently, its interaction with bacterial targets.

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Certain naphthoquinone derivatives have shown promise as anti-biofilm agents. For instance, a series of 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones , which are structurally related to the target compound, were synthesized and evaluated for their ability to combat bacterial biofilms, particularly those of Gram-negative bacteria. nih.gov

Several of these compounds were effective at inhibiting the formation of Pseudomonas aeruginosa biofilms at sub-lethal concentrations. nih.gov One derivative, in particular, demonstrated up to 63.4% inhibition of biofilm formation, a significantly better profile than the antibiotic ciprofloxacin, which is largely ineffective against established biofilms. nih.gov These findings suggest that the phenylsulfanyl-naphthoquinone scaffold could be a valuable starting point for developing new agents to tackle biofilm-related infections. nih.gov The combination of 1,4-naphthoquinone with tryptophan has also been shown to effectively inhibit and disintegrate biofilms of Staphylococcus aureus. nih.gov

| Compound Class | Bacterial Strain | Activity | Key Findings |

|---|---|---|---|

| 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinones | Pseudomonas aeruginosa | Anti-biofilm | Inhibited biofilm formation by up to 63.4%, outperforming ciprofloxacin. nih.gov |

| 1,4-Naphthoquinone (in combination with Tryptophan) | Staphylococcus aureus | Anti-biofilm / Biofilm-disintegrating | Disintegrated pre-existing biofilms by ~70% and reduced cell surface hydrophobicity. nih.gov |

A primary mechanism underlying the biological activity of many naphthoquinones is their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). nih.govmdpi.com Under physiological conditions, these compounds can be reduced to semiquinone radicals, which then react with molecular oxygen to produce superoxide (B77818) anions and other ROS like hydrogen peroxide. mdpi.com

This increase in intracellular ROS can induce oxidative stress, damaging vital cellular components such as DNA, lipids, and proteins, ultimately leading to cell death. nih.gov Studies on 3-acyl-2-phenylamino-1,4-naphthoquinones have shown that their cytotoxicity is linked to this ROS-generating capability. nih.gov While high levels of ROS are detrimental to normal cells, cancer cells and some bacteria already exist in a state of elevated oxidative stress, making them potentially more susceptible to ROS-inducing agents. nih.gov It is plausible that 2-Anilino-3-(phenylsulfanyl)naphthoquinone could also exert its antimicrobial effects through a similar ROS-mediated mechanism.

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, repair, and transcription, making it a well-validated target for antibacterial drugs. nih.gov The naphthoquinone class of compounds has been shown to inhibit this enzyme. For example, the natural naphthoquinone diospyrin (B1219850) is a known inhibitor of DNA gyrase from Mycobacterium tuberculosis and other bacteria. nih.gov

Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, diospyrin appears to have a novel mechanism of action. It binds to the N-terminal domain of the GyrB subunit, which contains the ATPase active site, but it does not act as a competitive inhibitor of ATP hydrolysis. Instead, it is proposed to bind to a novel site near the ATPase site, interfering with the enzyme's function. nih.gov This unique mechanism suggests that naphthoquinones could be developed into new antibacterial agents that are effective against strains resistant to existing gyrase inhibitors. nih.gov

Naphthoquinone derivatives, including those with anilino and phenylsulfanyl substituents, have also been investigated for their antifungal properties. scielo.brresearchgate.net A study on various 2-anilino-1,4-naphthoquinones and related structures explored their ability to inhibit the pathogenic fungus Candida albicans. researchgate.net

Furthermore, research on a series of 2-(arylthio)-1,4-naphthoquinones revealed potent activity against several fungal species. scielo.br Compounds containing 4-fluoro-phenylthio substituents were particularly effective against C. tropicalis, with activities comparable to the standard antifungal drug amphotericin B. scielo.br The mechanism of action for the antifungal activity of naphthoquinones is thought to involve disruption of the fungal membrane and mitochondria. nih.govresearchgate.net The lipophilicity and reactivity of the compounds, enhanced by halogenated substituents on the phenylsulfanyl or anilino rings, facilitate these interactions. scielo.brresearchgate.net

| Compound Class | Fungal Species | Activity | Noteworthy Findings |

|---|---|---|---|

| 2-anilino-1,4-naphthoquinones | Candida albicans | Antifungal | Inhibited the yeast-to-hyphal form transition, a key virulence factor. researchgate.net |

| 2-(Arylthio)-1,4-naphthoquinones | Candida tropicalis | Potent Antifungal | Derivatives with 4-fluoro-phenylthio groups showed activity comparable to amphotericin B. scielo.br |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida spp., Dermatophytes | Potent Antifungal | Showed high efficacy with MIC values between 1.56 and 6.25 μg/mL. nih.gov |

The 1,4-naphthoquinone scaffold is a well-established pharmacophore for antiprotozoal drug discovery. nih.gov Various derivatives have shown efficacy against parasites responsible for major neglected tropical diseases.

Trypanocidal Activity: Derivatives of 1,4-naphthoquinone have been evaluated as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. In silico studies have identified several families of naphthoquinones, including 2-chloro-3-arylamino and 2-amino-3-arylamino derivatives, as having high predicted activity against T. cruzi. mdpi.com

Leishmanicidal Activity: Leishmaniasis is another parasitic disease where naphthoquinones have shown promise. The same in silico study predicted that various naphthoquinone derivatives would be active against Leishmania amazonensis and Leishmania infantum. mdpi.com The mechanism is often linked to the generation of oxidative stress within the parasite.

Antimalarial Activity: The antimalarial properties of naphthoquinones are well-documented, with atovaquone (B601224) being a clinically used example. Many natural and synthetic naphthoquinones exhibit activity against Plasmodium falciparum, the deadliest malaria parasite. mdpi.com The antiparasitic action is often attributed to the inhibition of essential parasite enzymes and the disruption of mitochondrial function. nih.gov

Given the established antiprotozoal potential of the anilino-naphthoquinone core, it is reasonable to hypothesize that this compound could also exhibit activity against these parasites.

Antiprotozoal Efficacy (e.g., Trypanocidal, Leishmanicidal, Antimalarial)

Anticancer Activity and Cellular Pathway Modulation

The anticancer properties of this compound are attributed to its ability to induce cytotoxicity in cancer cells through multiple mechanisms. These include the generation of oxidative stress, interference with DNA replication and repair, and direct damage to DNA. acs.orgmdpi.comnih.gov

The cytotoxic effects of this compound on cancer cells are multifaceted, arising from its chemical reactivity and its ability to interfere with critical cellular machinery.

A primary mechanism underlying the cytotoxicity of 1,4-naphthoquinones is their ability to undergo redox cycling. mdpi.com The naphthoquinone moiety can accept one or two electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical anion or a hydroquinone (B1673460). researchgate.net In the presence of molecular oxygen, these reduced species can donate an electron back to oxygen to regenerate the parent quinone and produce superoxide radicals. This process, known as futile redox cycling, leads to the continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals.

The accumulation of ROS beyond the cell's antioxidant capacity results in oxidative stress, a condition that causes widespread damage to cellular components. This includes lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death. mdpi.com Studies on 2-hydroxy-3-phenylsulfanylmethyl- nih.govacs.org-naphthoquinones have demonstrated that their trypanocidal activity is associated with an elevated level of ROS, leading to parasite death. nih.gov This capacity for ROS generation is a hallmark of the naphthoquinone class and a key contributor to the anticancer activity of this compound.

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. They are critical for cell proliferation and are validated targets for anticancer drugs. Topoisomerase I creates transient single-strand breaks in DNA, while topoisomerase II generates transient double-strand breaks. Many anticancer agents function by stabilizing the transient covalent complex between topoisomerase and DNA, leading to lethal DNA strand breaks.

The cytotoxicity of many quinone-based anticancer drugs, such as doxorubicin, is attributed to their ability to inhibit DNA topoisomerase II. mdpi.com Naphthoquinone derivatives have also been identified as inhibitors of both topoisomerase I and II. nih.govresearchgate.netmdpi.com For instance, a novel naphthoquinone adduct was reported to be an effective inhibitor of both enzymes by preventing the relaxation of supercoiled plasmid DNA. nih.gov While direct studies on this compound are limited, its structural similarity to other known topoisomerase-inhibiting quinones suggests that it may also interfere with the function of these crucial enzymes, contributing to its cytotoxic profile. acs.org

In addition to generating ROS and inhibiting enzymes, naphthoquinones can directly interact with DNA and other biological macromolecules. The planar aromatic structure of the naphthoquinone ring allows it to insert, or intercalate, between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the processes of replication and transcription and ultimately contributing to cell death. researchgate.net

Furthermore, the naphthoquinone ring is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from cellular thiols, such as cysteine residues in proteins (e.g., glutathione). This reaction, known as alkylation, results in the formation of covalent bonds with essential biomolecules, altering their structure and function. This can lead to enzyme inactivation and depletion of the cell's antioxidant defenses, further exacerbating oxidative stress. researchgate.net The combination of DNA intercalation and the alkylation of key proteins represents another significant pathway through which this compound can exert its cytotoxic effects against cancer cells.

Data Tables

Table 1: Summary of Biological Activities and Mechanisms This table is interactive. Click on the headers to sort the data.

| Biological Activity | Target Organism/Cell | Mechanism of Action | Key Molecular Events |

|---|---|---|---|

| Antiparasitic | Plasmodium, Trypanosoma, Leishmania | Inhibition of Respiratory Chain | Disruption of mitochondrial electron transport, decreased ATP synthesis. |

| Antiparasitic | Trypanosoma cruzi | Induction of Autophagy | Formation of autophagosomes, degradation of cellular components. |

| Anticancer | Various Cancer Cells | Redox Cycling & Oxidative Stress | Generation of ROS, lipid peroxidation, protein and DNA damage. |

| Anticancer | Various Cancer Cells | Topoisomerase I/II Inhibition | Stabilization of DNA-enzyme complex, DNA strand breaks. |

| Anticancer | Various Cancer Cells | DNA Intercalation & Alkylation | Distortion of DNA helix, covalent modification of proteins. |

Mechanisms of Cytotoxicity

Induction of Apoptosis and Programmed Cell Death

The ability of this compound derivatives to trigger programmed cell death, or apoptosis, is a cornerstone of their anticancer activity. Research has demonstrated that these compounds can initiate apoptosis through various intrinsic and extrinsic pathways.

One of the key mechanisms involves the generation of reactive oxygen species (ROS). Naphthoquinones are known to participate in redox cycling, leading to the production of superoxide radicals and other ROS, which can inflict damage upon cancer cells. This oxidative stress can trigger the intrinsic apoptotic pathway. Studies on related 3-acyl-2-phenylamino-1,4-naphthoquinones have shown that their cytotoxic effects correlate with their redox potential, leading to increased ROS generation within the cell nucleus, subsequent DNA fragmentation, and ultimately, apoptosis. nih.gov

Furthermore, specific derivatives of phenylaminosulfanyl-1,4-naphthoquinone have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of key executioner caspases. For instance, compounds designated as 5e, 5f, and 5p were found to increase the protein levels and gene expression of caspase-3 and caspase-7, leading to the dismantling of the cell. nih.gov These compounds also induced cell cycle arrest at the G1 phase. nih.gov Another synthetic naphthoquinone, CNFD, was shown to induce typical apoptotic hallmarks such as cell shrinkage, chromatin condensation, and loss of mitochondrial membrane potential in MCF-7 cells, mediated by an increase in ROS production and activation of caspases-9 and -3. nih.gov

The following table summarizes the apoptotic effects of selected this compound derivatives and related compounds.

| Compound | Cell Line | Key Apoptotic Events |

| 5e, 5f, 5p | MCF-7 | Upregulation of caspase-3 and caspase-7, cell cycle arrest at G1 phase. nih.gov |

| 3-acyl-2-phenylamino-1,4-naphthoquinones | MCF-7 | DNA damage and fragmentation, likely through ROS generation. nih.gov |

| CNFD | MCF-7 | Increased ROS, loss of mitochondrial membrane potential, activation of caspase-9 and -3. nih.gov |

Targeting Specific Signaling Pathways

In addition to inducing apoptosis, this compound derivatives can selectively target signaling pathways that are crucial for the survival and proliferation of cancer cells.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many types of cancer, making it an attractive therapeutic target. A series of anilino-1,4-naphthoquinone derivatives have been synthesized and evaluated for their EGFR inhibitory potential. researcher.lifenih.govacs.orgelsevierpure.comresearchgate.net

Several of these compounds have demonstrated potent EGFR inhibition, with IC50 values in the nanomolar range. Notably, a derivative bearing a 4-methyl substituent on the aniline (B41778) ring (compound 3) exhibited an IC50 value of 3.96 nM, which was four times more potent than the established EGFR inhibitor, erlotinib. researcher.lifenih.gov Molecular modeling studies have suggested that these compounds bind to the ATP-binding pocket of the EGFR kinase domain. researcher.lifenih.govelsevierpure.com The van der Waals forces play a significant role in this interaction, and specific residues such as A743, K745, M766, and L788 have been identified as key interaction points. researcher.lifenih.govelsevierpure.com

The table below presents the EGFR inhibitory activity of selected anilino-1,4-naphthoquinone derivatives.

| Compound | Substituent on Aniline Ring | EGFR IC50 (nM) |

| 3 | 4-CH3 | 3.96 researcher.lifenih.gov |

| 8 | 4-NO2 | 11.42 researcher.lifenih.gov |

| 10 | 3-NO2 | 18.64 researcher.lifenih.gov |

| Erlotinib (Reference) | - | 16.17 nih.gov |

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, thereby playing a critical role in regulating various cellular processes, including the cell cycle, apoptosis, and signal transduction. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, making it an effective anticancer strategy.

While direct studies on this compound are limited, related naphthoquinone-based compounds have been identified as proteasome inhibitors. A notable example is PI-083 (NSC-45382), a chloronaphthoquinone derivative, which selectively inhibits the chymotrypsin-like (CT-L) activity of the proteasome in cancer cells. nih.govnih.gov The chloronaphthoquinone and sulfonamide moieties of PI-083 were found to be crucial for its inhibitory activity. nih.gov This suggests that the naphthoquinone scaffold can serve as a pharmacophore for designing novel proteasome inhibitors. Further research into glycine/β-alanine anilide derivatives possessing a 2-chloronaphthoquinone structure has also shown preferential inhibition of the β5 subunit of the proteasome. researchgate.net

Structure-Activity Relationships for Anticancer Potency

The anticancer potency of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for their biological activity.

For the anilino-1,4-naphthoquinone series targeting EGFR, the nature and position of substituents on the aniline ring are critical. Electron-donating groups, such as a methyl group at the 4-position, have been shown to enhance EGFR inhibitory activity. researcher.lifenih.gov Conversely, the presence of substituents on the naphthoquinone core itself, such as chlorine or bromine, is also essential for cytotoxic activity. acs.org

In the case of 2-acyl-3-phenylamino-1,4-naphthoquinones , the antiproliferative activity is influenced by molecular descriptors such as hydrophobicity and molar refractivity. mdpi.com The introduction of an acyl group at the 3-position of the 2-arylaminonaphthoquinone scaffold has been shown to confer significant antiproliferative properties. mdpi.com

For derivatives of phenylaminosulfanyl-1,4-naphthoquinone , the presence of specific benzamide (B126) or thiophene-2-carboxamide moieties has been linked to remarkable cytotoxic activity against various cancer cell lines. nih.gov

The following table summarizes key structure-activity relationships for different classes of this compound derivatives.

| Compound Series | Key Structural Features for High Activity |

| Anilino-1,4-naphthoquinones (EGFR inhibitors) | Electron-donating substituent (e.g., 4-CH3) on the aniline ring; Halogen (Cl, Br) on the naphthoquinone core. researcher.lifenih.govacs.org |

| 2-Acyl-3-phenylamino-1,4-naphthoquinones | Acyl group at the 3-position; specific aryl-C=O and heteroaryl-C=O ligands. mdpi.com |

| Phenylaminosulfanyl-1,4-naphthoquinones | Presence of 3,5-dichloro-N-(phenyl)benzamide, 3,5-dinitrobenzamide, or N-(phenyl)thiophene-2-carboxamide moieties. nih.gov |

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been successfully developed for various naphthoquinone derivatives to predict their therapeutic potential, including anticancer and antimalarial activities. nih.gov These models are built using statistical methods like multivariate regression (MLR) and artificial neural networks (ANN) to correlate molecular descriptors with biological endpoints such as IC50 values. brieflands.com For instance, a 3D-QSAR study using comparative molecular field analysis (CoMFA) on a series of naphthoquinone derivatives against colorectal cancer cells resulted in a reliable predictive model with a high correlation coefficient (r² = 0.99) and cross-validation coefficient (q² = 0.625). nih.govresearchgate.net Such robust models are instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov The development process involves selecting the best descriptors to construct the QSAR model and validating its performance and stability. brieflands.com

The table below summarizes the statistical parameters of a representative 3D-QSAR model developed for naphthoquinone derivatives.

| Model Type | Statistical Method | Cross-validation Coefficient (q²) | Correlation Coefficient (r²) | Application |

| 3D-QSAR | CoMFA | 0.625 | 0.99 | Anti-proliferative activity (Colorectal Cancer) nih.govresearchgate.net |

| QSAR | Not Specified | 0.5647 - 0.9317 | Not Specified | Anticancer and Antimalarial Activity nih.gov |

| 3D-QSAR | CoMFA/CoMSIA | Not Specified | Not Specified | Trypanocidal Activity nih.gov |

This table is interactive. You can sort and filter the data.

A critical outcome of QSAR modeling is the identification of specific molecular properties, or descriptors, that significantly influence the biological activity of the compounds. For trypanocidal naphthoquinones, 3D-QSAR models have shown that steric, electrostatic, and hydrophobic features are key determinants of their antiparasitic effect. nih.gov This suggests that the size, shape, and electronic properties of the substituents on the naphthoquinone scaffold, such as the anilino and phenylsulfanyl groups in the title compound, play a crucial role in its activity. The analysis helps in understanding how modifications to the molecule's structure can enhance its biological efficacy. For example, studies on naphthoquinone derivatives targeting indoleamine 2,3-dioxygenase (IDO1) involved selecting optimal descriptors to build a quantitative model that interprets the activity based on multivariate statistical analysis. brieflands.com

Parasitic diseases present a significant challenge due to the emergence of drug resistance, necessitating the development of novel agents that can act on multiple targets. frontiersin.org Multi-target QSAR (mt-QSAR) models are being developed to design versatile inhibitors against several proteins crucial for the survival of different pathogenic parasites. frontiersin.org For instance, QSAR models have been developed to predict the activity of naphthoquinone derivatives against parasites like Trypanosoma cruzi and Leishmania species. nih.gov These models can help in the virtual design of compounds with a multi-target profile, potentially leading to more effective and robust antiparasitic therapies. frontiersin.org The interpretation of descriptors within these models allows for the rational assembly of molecular fragments to generate new molecules predicted to be potent multi-target inhibitors. frontiersin.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Molecular docking simulations have been extensively used to predict how anilino-naphthoquinone derivatives bind to the active sites of various target proteins. For example, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer, anilino-1,4-naphthoquinones were predicted to occupy the ATP-binding pocket. nih.govacs.org Similarly, docking studies on naphthoquinone sulfonamide derivatives identified their binding to an allosteric site on the P2X7 purinergic receptor, an important mediator of inflammatory responses. nih.gov For antiparasitic applications, docking of naphthoquinone derivatives into the active site of T. cruzi trypanothione (B104310) reductase has been performed to understand their mechanism of inhibition. nih.gov These studies provide a static snapshot of the ligand-protein complex, suggesting the most probable binding conformation.

Beyond predicting the binding mode, docking studies elucidate the specific molecular interactions that stabilize the ligand-protein complex. For anilino-naphthoquinones targeting EGFR, key interactions include hydrogen bonding with hinge region residues like M793, alkyl interactions with residues such as K745 and M766, and van der Waals forces. nih.gov Van der Waals forces were identified as the major contributor to the complex's stability. nih.gov In studies of a 1,4-naphthoquinone (B94277) derivative with Human Serum Albumin (HSA), docking revealed preferential binding to subdomain IIA (site I) with a binding affinity of -7.15 kcal/mol, driven primarily by hydrophobic interactions. nih.gov Molecular dynamics simulations further confirm the stability of these predicted interactions over time. nih.govnih.gov

The table below details the findings from molecular docking studies of various naphthoquinone derivatives with their respective protein targets.

| Compound Class | Protein Target | Predicted Binding Site | Key Interacting Residues | Binding Affinity / Score | Primary Interaction Forces |

| Anilino-1,4-naphthoquinones | EGFR | ATP-binding pocket | M793, K745, M766, L788, A743 nih.gov | Not Specified | Van der Waals, H-bonding, Alkyl interactions nih.gov |

| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | Subdomain IIA (Site I) | Not Specified | -7.15 kcal/mol nih.gov | Hydrophobic interactions nih.gov |

| Naphthoquinone Sulfonamides | P2X7 Receptor | Allosteric site | Phe95, Phe103, Met105, Phe293, Tyr295 nih.gov | Not Specified | Hydrophobic interactions, π-stacking nih.gov |

| Naphthoquinone Derivatives | T. cruzi Trypanothione Reductase | Proposed binding site | Not Specified | Not Specified | Not Specified nih.gov |

This table is interactive. You can sort and filter the data.

Computational Insights into Inhibitory Mechanisms

In silico studies, including molecular docking and molecular dynamics, have provided significant insights into how anilino-naphthoquinone compounds inhibit specific enzymes. These computational approaches simulate the interaction between the small molecule (ligand) and its biological target (protein), predicting the most likely binding mode and affinity.

Research on a series of anilino-1,4-naphthoquinone derivatives has identified them as potent inhibitors of enzymes like tyrosinase and Epidermal Growth Factor Receptor (EGFR). nih.govacs.orgnih.govsemanticscholar.org

Tyrosinase Inhibition: Molecular docking studies revealed that anilino-1,4-naphthoquinones can bind to the active site of mushroom tyrosinase, interacting with key copper ions and amino acid residues. nih.govnih.gov These interactions are crucial for stabilizing the enzyme-inhibitor complex and blocking the enzyme's catalytic activity. nih.govnih.gov

EGFR Inhibition: For EGFR, docking simulations have shown that these compounds fit within the ATP-binding pocket. acs.orgsemanticscholar.org The primary force driving this interaction is often van der Waals forces. acs.orgsemanticscholar.org Specific chemical features, such as substituents on the aniline (B41778) ring, can form additional alkyl interactions with key residues like A743, K745, and M766, enhancing the inhibitory potency. acs.orgsemanticscholar.org

These computational models are essential for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to naphthoquinone derivatives to understand their geometry, electronic properties, and reactivity. researchgate.netmdpi.com

Geometric Optimization and Electronic Structure Characterization

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule through geometric optimization. DFT calculations, often using functionals like B3LYP, are employed to find the equilibrium geometry corresponding to the minimum energy state. researchgate.netnih.gov

Once the geometry is optimized, the electronic structure can be characterized. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govsphinxsai.com These calculations help identify the distribution of electron density and the most probable sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies positive (electrophilic) and negative (nucleophilic) regions. nih.gov |

Prediction of Spectroscopic Properties (e.g., Vibrational Modes)

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific vibrational modes (stretching, bending, etc.) to the absorption bands observed in experimental spectra. sphinxsai.comresearchgate.net This correlation between theoretical and experimental data provides a detailed confirmation of the molecular structure. researchgate.netsphinxsai.com For example, DFT can accurately predict the characteristic stretching frequencies for key functional groups in naphthoquinone derivatives, such as the C=O, N-H, and C-N bonds. sphinxsai.com

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Stretching of the amine group's N-H bond. researchgate.net |

| C=O Stretch | 1640-1725 | Stretching of the carbonyl groups on the naphthoquinone ring. sphinxsai.com |

| C=C Stretch (Aromatic) | 1400-1650 | Stretching vibrations within the aromatic rings. sphinxsai.com |

| C-N Stretch | 1260-1340 | Stretching of the bond connecting the aniline nitrogen to the ring. sphinxsai.com |

Analysis of Redox Potentials and Electron Transfer Properties

The quinone moiety is well-known for its redox activity, and DFT calculations are instrumental in quantifying its electrochemical behavior. mdpi.com These calculations can predict the redox potentials for the electron transfer processes that the molecule undergoes. chemrxiv.org For many 1,4-naphthoquinone derivatives, a reversible redox couple corresponding to the conversion between the naphthoquinone and the naphthosemiquinone radical anion is observed. researchgate.net

DFT studies help elucidate the factors influencing these electron transfer processes, such as the nature of substituents on the naphthoquinone core. researchgate.net The calculations can also map the electron density distribution in the neutral, reduced (anionic), and oxidized forms of the molecule, providing a deeper understanding of its electronic delocalization and stability. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. mdpi.com MD simulations are used to assess the stability of the predicted binding poses from docking studies. nih.gov

In the context of anilino-naphthoquinones, MD simulations have been used to confirm the stability of the ligand within the active site of target proteins like EGFR and tyrosinase. nih.govacs.orgnih.gov By running simulations for tens or hundreds of nanoseconds, researchers can analyze parameters such as the Root Mean Square Deviation (RMSD) to see if the ligand remains stably bound or if it dissociates. nih.gov

These simulations also provide detailed information on:

Conformational Flexibility: How the molecule's shape changes over time and which conformations are most stable.

Protein Interactions: The persistence of key interactions (like hydrogen bonds) and the role of water molecules in the binding site. nih.govnih.gov

Binding Free Energy: Advanced calculations based on MD trajectories, such as MM/GBSA, can provide a more accurate estimation of the binding affinity. acs.org

Studies on the interaction between a 1,4-naphthoquinone derivative and Human Serum Albumin (HSA) have used MD simulations to confirm a stable and spontaneous binding process, which is critical for understanding the pharmacokinetics of a potential drug. nih.gov

| Protein Target | Key Findings from MD Simulations | References |

|---|---|---|

| Tyrosinase | Demonstrated greater stability and structural compactness of the enzyme-inhibitor complex compared to standard inhibitors. | nih.govnih.gov |

| EGFR | Confirmed the stability of the ligand in the ATP-binding pocket and identified key residues for interaction. | acs.orgsemanticscholar.org |

| Human Serum Albumin (HSA) | Indicated a stable and spontaneous binding process, driven primarily by hydrophobic interactions. | nih.gov |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The advancement of 2-Anilino-3-(phenylsulfanyl)naphthoquinone from a laboratory curiosity to a viable lead compound necessitates the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic approaches for related anilino-naphthoquinones often involve refluxing in organic solvents, which can be energy-intensive and generate hazardous waste. nih.govacs.org Future research should pivot towards green chemistry principles.

Promising strategies include the adoption of:

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netresearchgate.net

Green Catalysts and Solvents: The use of reusable, heterogeneous catalysts such as bentonitic clay or Nafion® NR50, and benign solvents like water or ethanol (B145695), can drastically improve the environmental footprint of the synthesis. rsc.orgmdpi.com One-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhance efficiency and reduce waste. rsc.orgscirp.org

Catalytic C-H Functionalization: Copper-catalyzed oxidative coupling reactions have been successfully used to synthesize N-aryl-2-amino-1,4-naphthoquinones, offering a more direct and atom-economical approach. acs.org

The ultimate goal is to establish a synthetic pathway that is not only high-yielding but also cost-effective and suitable for large-scale production, a critical step for any potential commercial application. nih.gov

Development of Derivates with Improved Selectivity and Potency against Specific Biological Targets

The core structure of this compound is ripe for chemical modification to fine-tune its biological activity. Structure-activity relationship (SAR) studies on related anilino-naphthoquinones have demonstrated that the nature and position of substituents on both the aniline (B41778) and naphthoquinone rings can dramatically influence potency and selectivity. mdpi.commdpi.com

Future derivatization efforts could focus on several key areas:

Targeting Specific Cancers: Research has shown that certain anilino-1,4-naphthoquinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net By systematically modifying the aniline ring with various electron-donating or electron-withdrawing groups, it may be possible to design derivatives of this compound with enhanced potency and selectivity for EGFR or other cancer-related kinases. nih.gov

Enhancing Antiparasitic Activity: Naphthoquinones are promising scaffolds for developing agents against parasites like Trypanosoma cruzi and Leishmania. nih.gov Introducing moieties known to enhance antiparasitic activity could lead to new, more effective treatments.